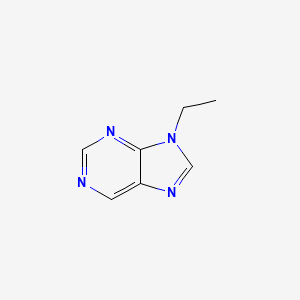
Methyl 2-(methoxymethyl)aziridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methoxymethyl)aziridine-1-carboxylate is a chemical compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(methoxymethyl)aziridine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of methyl aziridine-2-carboxylate with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(methoxymethyl)aziridine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, methanol
Major Products Formed
Substituted Amines: Formed through nucleophilic ring-opening reactions
Oxaziridines: Formed through oxidation
Amines: Formed through reduction
Aplicaciones Científicas De Investigación
Methyl 2-(methoxymethyl)aziridine-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with anticancer, antimicrobial, and antiviral properties.
Material Science: Utilized in the development of novel polymers and coatings with enhanced properties.
Biological Studies: Employed in the study of enzyme inhibitors and protein interactions.
Mecanismo De Acción
The mechanism of action of methyl 2-(methoxymethyl)aziridine-1-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. These reactions are facilitated by the presence of electron-withdrawing groups that activate the aziridine ring . The compound can also interact with biological molecules, such as proteins and enzymes, through covalent bonding, potentially inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl aziridine-2-carboxylate
- Ethyl 2-(methoxymethyl)aziridine-1-carboxylate
- Methyl 2-(ethoxymethyl)aziridine-1-carboxylate
Uniqueness
Methyl 2-(methoxymethyl)aziridine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct reactivity and properties compared to other aziridine derivatives. This functional group can influence the compound’s solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
methyl 2-(methoxymethyl)aziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-9-4-5-3-7(5)6(8)10-2/h5H,3-4H2,1-2H3 |
Clave InChI |
NRWLKICNVQXPDC-UHFFFAOYSA-N |
SMILES canónico |
COCC1CN1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



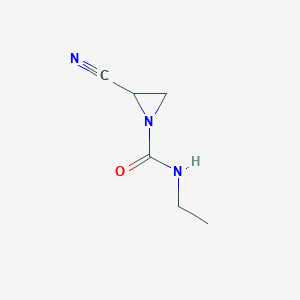
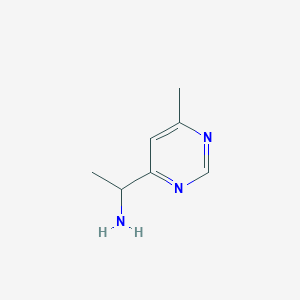
![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)
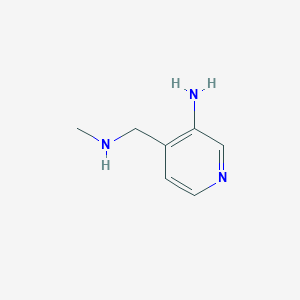
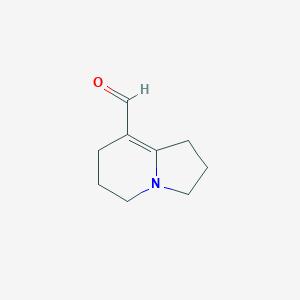
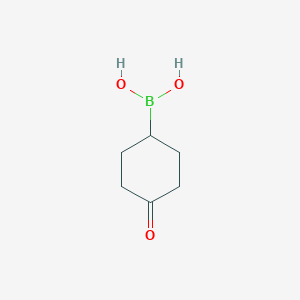



![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)

